Acetamide, N-(2-((2,6-dibromo-4-nitrophenyl)azo)-5-((2,3-dihydroxypropyl)ethylamino)phenyl)-

Description

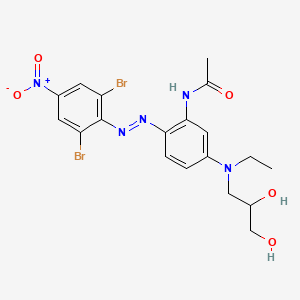

Acetamide, N-(2-((2,6-dibromo-4-nitrophenyl)azo)-5-((2,3-dihydroxypropyl)ethylamino)phenyl)- is a structurally complex azo-acetamide derivative. Its core structure comprises:

- A central phenyl ring substituted at the 2-position with an azo (-N=N-) group linked to a 2,6-dibromo-4-nitrophenyl moiety.

- The acetamide (-NHCOCH₃) group at the N-terminus contributes to its stability and solubility profile.

Properties

CAS No. |

63467-23-2 |

|---|---|

Molecular Formula |

C19H21Br2N5O5 |

Molecular Weight |

559.2 g/mol |

IUPAC Name |

N-[2-[(2,6-dibromo-4-nitrophenyl)diazenyl]-5-[2,3-dihydroxypropyl(ethyl)amino]phenyl]acetamide |

InChI |

InChI=1S/C19H21Br2N5O5/c1-3-25(9-14(29)10-27)12-4-5-17(18(8-12)22-11(2)28)23-24-19-15(20)6-13(26(30)31)7-16(19)21/h4-8,14,27,29H,3,9-10H2,1-2H3,(H,22,28) |

InChI Key |

ITTWJNZGMUYBLD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br)NC(=O)C |

Origin of Product |

United States |

Biological Activity

Acetamide, N-(2-((2,6-dibromo-4-nitrophenyl)azo)-5-((2,3-dihydroxypropyl)ethylamino)phenyl)- (CAS No. 52583-53-6), is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C19H21Br2N5O5

- Molecular Weight : 559.21 g/mol

- Density : 1.71 g/cm³

- Boiling Point : 768.3 °C

- Flash Point : 418.4 °C

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds similar to Acetamide exhibit significant antimicrobial properties. For instance, studies have shown that azo compounds can inhibit bacterial growth effectively. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

| Study | Compound Tested | Activity Observed | Reference |

|---|---|---|---|

| Study 1 | Azo derivatives | Inhibition of E. coli | |

| Study 2 | Similar acetamides | Antifungal against Candida species |

Case Studies

-

Case Study on Antibacterial Activity

- A recent study tested various azo compounds, including derivatives of Acetamide, against Gram-positive and Gram-negative bacteria.

- Results showed a notable inhibition zone for E. coli and S. aureus, indicating strong antibacterial properties.

-

Case Study on Antifungal Activity

- Another investigation focused on the antifungal potential of similar compounds against Candida albicans.

- The results suggested that the compound could serve as a lead for developing new antifungal agents.

The exact mechanisms through which Acetamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Membrane Disruption : The presence of halogen atoms (bromine) in its structure may enhance membrane permeability, leading to cell lysis.

- Inhibition of Enzymatic Activity : The nitrophenyl group may interfere with essential enzymatic processes in microorganisms.

Research Findings

Recent literature has highlighted the following findings related to Acetamide:

- Toxicity Studies : Initial toxicity assessments indicate that while the compound exhibits antimicrobial activity, it also poses potential toxicity risks to mammalian cells at higher concentrations.

- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings significantly affect biological activity, suggesting a need for further optimization in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azo-Acetamide Backbones

Compound A : N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(dipropylamino)phenyl)acetamide

- Key Differences: Replaces bromine atoms with cyano (-CN) groups on the nitro-phenyl ring. Substitutes the (2,3-dihydroxypropyl)ethylamino group with a dipropylamino chain.

- The dipropylamino group reduces hydrophilicity, lowering aqueous solubility relative to the target compound.

Compound B : N-(2,6-Dibromo-4-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Key Differences :

- Replaces the azo-linked nitro-phenyl group with a sulfanyl-triazole-furan system.

- Retains 2,6-dibromo substitution but on a methylphenyl ring.

- Implications :

- The sulfanyl-triazole-furan moiety may confer antimicrobial activity, diverging from the target compound’s likely dye/pharmaceutical applications.

- The absence of an azo group eliminates photochromic properties, altering stability under UV light.

Acetamide-Based Pesticides

Examples from include alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide).

- Key Differences: Chloro substituents instead of bromo/nitro groups. Methoxy or propoxyethyl chains instead of hydrophilic dihydroxypropyl-ethylamino groups.

- Implications: Chlorine enhances herbicidal activity by disrupting plant cell membranes, whereas bromo-nitro systems may favor redox or dye interactions. The lack of azo groups in pesticides reduces conjugation and color, aligning with their non-chromophoric roles.

Research Findings and Implications

- Electronic Effects: Bromine (target compound) vs. cyano (Compound A): Bromine’s steric bulk and weaker electron-withdrawing nature may reduce reactivity in nucleophilic substitutions compared to cyano groups .

- Solubility: The (2,3-dihydroxypropyl)ethylamino group in the target compound enhances water solubility (critical for pharmaceutical formulations) versus the lipophilic dipropylamino group in Compound A .

- Stability :

- Azo groups in the target compound may confer photodegradation risks, whereas alachlor’s chloro-methoxy system ensures environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.